7:3 Fluorotelomer betaine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

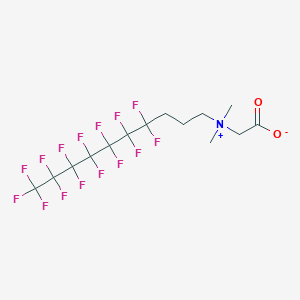

7:3 Fluorotelomer betaine is a chemical compound . It has a molecular formula of C₁₄H₁₄F₁₅NO₂ and a molecular weight of 513.24.

Synthesis Analysis

The synthesis of betaine involves various metabolic pathways in microorganisms. Betaine acts as a functional chemical and is utilized for the biosynthesis and catabolism of betaine . It also plays a role in the metabolism of sulfur amino acids against oxidative stress .

Chemical Reactions Analysis

During hydrothermal liquefaction, a reaction at 350 °C for 90 min led to >99% transformation of fluorinated carboxylic acid structures . In UV degradation studies, the primary UV transformation product was identified as 6:2 fluorotelomer sulfonic acid .

科学的研究の応用

Biodegradation and Environmental Impact : A study by Shaw et al. (2019) investigated the biodegradation of 6:2 fluorotelomer sulfonamidoalkyl betaine, a compound similar to 7:3 Fluorotelomer betaine, under sulfur-limited conditions using Gordonia sp. strain NB4-1Y. This research indicates that rapid transformation and biodegradation of fluorotelomer compounds, such as 7:3 Fluorotelomer betaine, can be achieved under controlled conditions, which is significant for understanding their environmental impact and degradation processes (Shaw et al., 2019).

Biotransformation Pathways : Butt et al. (2010) studied the biotransformation pathways of fluorotelomer-based compounds in rainbow trout. This research provides insight into the biological fate of fluorotelomer compounds, like 7:3 Fluorotelomer betaine, in aquatic organisms. Understanding these pathways is crucial for assessing the environmental and health risks of these compounds (Butt et al., 2010).

Environmental Occurrence Post-Accident : A study by Munoz et al. (2017) examined the occurrence of perfluoroalkyl acids and fluorotelomer compounds in aquatic ecosystems following the use of firefighting foams at a railway accident. This research is relevant for understanding the environmental presence and impact of fluorotelomer compounds, such as 7:3 Fluorotelomer betaine, in the aftermath of large-scale industrial accidents (Munoz et al., 2017).

Metabolic Products and Pathways : Martin et al. (2005) investigated the metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes. This study provides critical information on how fluorotelomer compounds, similar to 7:3 Fluorotelomer betaine, are metabolized in mammals, which is important for understanding their potential health impacts (Martin et al., 2005).

Biotransformation and Environmental Persistence : Dasu et al. (2012) conducted a laboratory investigation on the biotransformation of 8:2 fluorotelomer stearate monoester in aerobic soils. This research provides insights into the environmental persistence and degradation pathways of fluorotelomer compounds, which can be extrapolated to understand similar behaviors in 7:3 Fluorotelomer betaine (Dasu et al., 2012).

作用機序

Betaine functions physiologically as an important osmoprotectant and methyl group donor . It ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .

特性

IUPAC Name |

2-[dimethyl(4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecyl)azaniumyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F15NO2/c1-30(2,6-7(31)32)5-3-4-8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFIWHPMPKICTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892519 |

Source

|

| Record name | 7:3 Fluorotelomer betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171184-15-9 |

Source

|

| Record name | 7:3 Fluorotelomer betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。